
N-2-adamantyl-4-chloro-2-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-2-adamantyl-4-chloro-2-nitrobenzamide, also known as ADAMANT, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in research. ADAMANT is a derivative of benzamide, a class of compounds that have been widely studied for their biological activities.
作用機序
The mechanism of action of N-2-adamantyl-4-chloro-2-nitrobenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that play a role in gene expression and cell differentiation. This compound has been shown to bind to the active site of HDACs, preventing them from functioning properly. Additionally, this compound has been shown to modulate the immune system by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. It has also been shown to inhibit the proliferation of T cells, which play a key role in the immune response. In vivo studies have shown that this compound can reduce tumor growth in mice, indicating its potential as a cancer therapy. This compound has also been shown to have neuroprotective effects, reducing neuronal damage in models of Alzheimer's disease and traumatic brain injury.
実験室実験の利点と制限
N-2-adamantyl-4-chloro-2-nitrobenzamide has several advantages for lab experiments. It is readily available and can be synthesized on a large scale. It has been shown to have a range of biological activities, making it a versatile compound for research. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and its potential side effects are not well characterized. Additionally, this compound has not been extensively studied in humans, making it difficult to extrapolate its effects to clinical settings.
将来の方向性
There are several future directions for research on N-2-adamantyl-4-chloro-2-nitrobenzamide. One area of interest is its potential as a cancer therapy. Further studies are needed to determine the optimal dosage and administration of this compound for cancer treatment. Another area of interest is its potential as a neuroprotective agent. Studies are needed to determine the mechanisms underlying its neuroprotective effects and to evaluate its potential for treating neurodegenerative diseases. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans.
合成法
The synthesis of N-2-adamantyl-4-chloro-2-nitrobenzamide involves the reaction of 2-nitro-4-chlorobenzoic acid with 2-adamantanamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction yields this compound as a yellow crystalline solid with a purity of over 95%. The synthesis method is relatively simple and can be carried out on a large scale, making this compound readily available for research purposes.
科学的研究の応用
N-2-adamantyl-4-chloro-2-nitrobenzamide has shown promising results in various scientific research applications. It has been studied for its antitumor, antiviral, and antibacterial activities. It has also been investigated for its potential as a neuroprotective agent and as a modulator of the immune system. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. It has also been shown to have antiviral activity against influenza A and B viruses and antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).
特性
IUPAC Name |
N-(2-adamantyl)-4-chloro-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3/c18-13-1-2-14(15(8-13)20(22)23)17(21)19-16-11-4-9-3-10(6-11)7-12(16)5-9/h1-2,8-12,16H,3-7H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSVUDOAZCKFQPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NC(=O)C4=C(C=C(C=C4)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



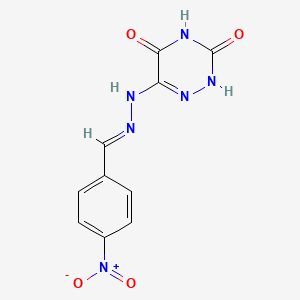
![4-[(5-tert-butyl-2-ethoxyphenyl)sulfonyl]morpholine](/img/structure/B5810075.png)
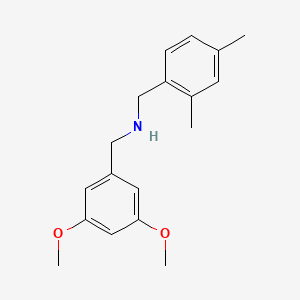
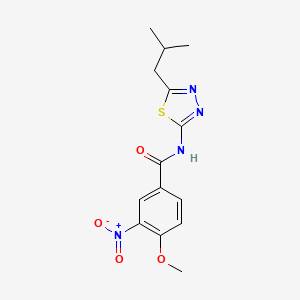
![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-2-naphthylacetamide](/img/structure/B5810100.png)
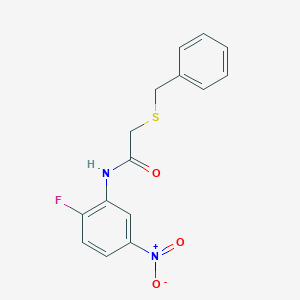
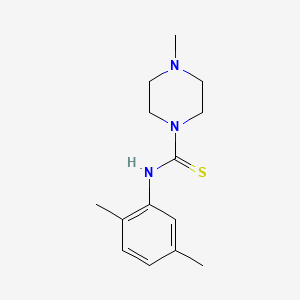
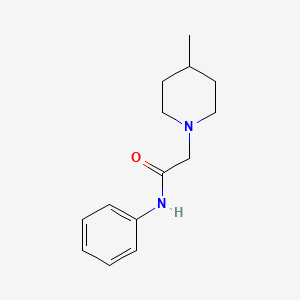
methanone](/img/structure/B5810125.png)
![N-allyl-3,5-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5810135.png)
![N-[2-(4-fluorophenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B5810146.png)
![4-methyl-N-{4-[(methylsulfonyl)amino]phenyl}benzenesulfonamide](/img/structure/B5810159.png)